Azepan-1-yl{5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}methanone
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Overview
Description
1-AZEPANYL{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, an isoxazole ring, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-AZEPANYL{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of 3,5-dimethyl-4-nitroisoxazole with salicyl aldehydes to form nitrostyrylisoxazoles. These intermediates are then reacted with ethyl bromoacetate and cyclized using triethylamine to yield ethyl 2,3-dihydro-3-[(3-methyl-4-nitro-5-isoxazolyl)methyl]benzofuran-2-carboxylates . The final step involves reductive cyclization using SnCl2 in methanol to produce the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-AZEPANYL{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the isoxazole and furan rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-AZEPANYL{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-AZEPANYL{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with central nicotinic receptors, exhibiting high affinity and selectivity . This interaction can modulate neurotransmitter release and influence various physiological processes.
Comparison with Similar Compounds
3-((5-alkylamino-4-isoxazolyl)-1,2,5,6-tetrahydropyridine: Known for its affinity for central nicotinic receptors.
Dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones: Exhibits antimicrobial, anti-inflammatory, and analgesic activities.
Uniqueness: 1-AZEPANYL{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE stands out due to its unique combination of functional groups, which confer a diverse range of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H22N2O3 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
azepan-1-yl-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H22N2O3/c1-12-15(13(2)22-18-12)11-14-7-8-16(21-14)17(20)19-9-5-3-4-6-10-19/h7-8H,3-6,9-11H2,1-2H3 |
InChI Key |
OFONUSNLFCBQLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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